Product packaging for 3-Methyl-2-(oxazol-2-yl)benzoic acid(Cat. No.:)

3-Methyl-2-(oxazol-2-yl)benzoic acid

Cat. No.: B13987490
M. Wt: 203.19 g/mol
InChI Key: YBONQXVGGKRCCL-UHFFFAOYSA-N
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Description

3-Methyl-2-(oxazol-2-yl)benzoic acid is a benzoic acid derivative functionalized with a methyl group and an oxazole heterocycle. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The oxazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and its metabolic stability. Researchers can utilize this compound as a key intermediate in the design and synthesis of novel molecules, particularly for the development of pharmaceutical candidates and agrochemicals. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B13987490 3-Methyl-2-(oxazol-2-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-methyl-2-(1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C11H9NO3/c1-7-3-2-4-8(11(13)14)9(7)10-12-5-6-15-10/h2-6H,1H3,(H,13,14)

InChI Key

YBONQXVGGKRCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C2=NC=CO2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Oxazol 2 Yl Benzoic Acid

Retrosynthetic Analysis of 3-Methyl-2-(oxazol-2-yl)benzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond linking the benzoic acid and oxazole (B20620) rings, and the bonds within the oxazole ring itself.

Primary Disconnection Strategy:

The most logical disconnection is the C-C bond between the C2 position of the benzoic acid ring and the C2 position of the oxazole ring. This suggests a cross-coupling reaction as a key forward-synthetic step. This leads to two potential precursor fragments:

Fragment A: A 3-methyl-2-substituted benzoic acid derivative (e.g., a halide or boronic acid).

Fragment B: A 2-substituted oxazole (e.g., a stannane, boronic acid, or an unsubstituted oxazole for C-H activation).

An alternative strategy involves disconnecting the bonds that form the oxazole ring. This approach builds the oxazole ring onto a pre-existing benzoic acid precursor. For instance, a disconnection following the logic of the Robinson-Gabriel synthesis would lead to an α-acylamino ketone intermediate, which in turn derives from a 2-amino-3-methylbenzoic acid derivative.

These retrosynthetic pathways are illustrated below:

Figure 1: Retrosynthetic Pathways for this compound

graph TD
    A[this compound] -->|C-C Disconnection| B{2-Halogenated-3-methylbenzoic acid Ester + 2-Organometallic Oxazole};
    A -->|Oxazole Ring Disconnection| C{Precursor with Amide and Ketone functionalities};
    B --> D{e.g., Suzuki or Stille Coupling};
    C --> E{e.g., Robinson-Gabriel Cyclization};

Classical and Established Synthetic Approaches to Oxazole and Benzoic Acid Derivatives

Classical organic synthesis provides a robust foundation for constructing the two core components of the target molecule. These methods often involve stoichiometric reagents and well-established reaction sequences.

The oxazole ring is a five-membered aromatic heterocycle that can be synthesized through several established methods. e-bookshelf.de These reactions typically involve the cyclization of acyclic precursors. researchgate.net

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com The reaction is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentoxide. In the context of the target molecule, the synthesis would start with a derivative of 2-amino-3-methylbenzoic acid.

Van Leusen Oxazole Synthesis: This is a versatile method for preparing 5-substituted oxazoles through a [3+2] cycloaddition. nih.gov It utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 synthon, which reacts with an aldehyde in the presence of a base. nih.gov While typically used for 5-substituted oxazoles, variations can be adapted for other substitution patterns.

From α-Haloketones: The reaction of α-haloketones with primary amides is a fundamental route to oxazoles, known as the Hantzsch reaction. researchgate.net

The table below compares these classical methods.

MethodPrecursorsReagentsKey Features
Robinson-Gabriel Synthesis α-Acylamino ketoneH₂SO₄, P₂O₅, POCl₃Involves cyclodehydration; suitable for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. pharmaguideline.com
Van Leusen Reaction Aldehyde, Tosylmethyl isocyanide (TosMIC)K₂CO₃, DBUForms the oxazole ring via an oxazoline intermediate; primarily for 5-substituted oxazoles. nih.gov
Hantzsch Reaction α-Haloketone, Primary AmideBase (e.g., NaHCO₃)A condensation-cyclization sequence; a versatile and widely used method. researchgate.net

The substituted benzoic acid portion of the molecule can be synthesized through several classical routes.

Oxidation of Alkylbenzenes: A common and direct method is the oxidation of a methyl group on the benzene (B151609) ring. For the target molecule, a precursor like 2,3-dimethyltoluene could be selectively oxidized. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used.

Carbonation of Organometallic Reagents: This involves the reaction of a Grignard or organolithium reagent with carbon dioxide. A suitable precursor, such as 1-bromo-2,3-dimethylbenzene, can be converted into its Grignard reagent and then reacted with solid CO₂ (dry ice) followed by acidic workup to yield 2,3-dimethylbenzoic acid. youtube.com

Hydrolysis of Nitriles: A nitrile group can be introduced onto the aromatic ring via a Sandmeyer reaction from an aniline derivative. google.com The subsequent hydrolysis of the nitrile under acidic or basic conditions yields the carboxylic acid. For example, 2-amino-3-methylbenzonitrile could be hydrolyzed to form 3-methyl-2-aminobenzoic acid. google.com

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry often relies on catalytic methods, particularly those using transition metals, to achieve high efficiency, selectivity, and functional group tolerance. acs.org

Transition metal catalysis is a powerful tool for forming the C-C bond between the benzoic acid and oxazole rings. Palladium-catalyzed cross-coupling reactions are particularly prominent.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. For the synthesis of this compound, this could involve reacting 2-bromo-3-methylbenzoic acid (or its ester) with an oxazole-2-boronic acid derivative in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction couples an organotin compound (stannane) with an organohalide. A potential route would be the reaction between methyl 2-bromo-3-methylbenzoate and 2-(tributylstannyl)oxazole, catalyzed by a palladium complex.

Direct C-H Arylation: More advanced methods involve the direct coupling of an aromatic C-H bond with an organohalide, avoiding the pre-functionalization required for Suzuki or Stille reactions. This could potentially involve the direct arylation of the C2-H bond of an oxazole with a 2-halo-3-methylbenzoic acid derivative.

A general catalytic cycle for a Suzuki coupling reaction is depicted below, showcasing the key steps of oxidative addition, transmetalation, and reductive elimination.

Figure 2: Simplified Catalytic Cycle for Suzuki Coupling

graph TD
    A(Pd(0) Catalyst) -- Oxidative Addition --> B(Ar-Pd(II)-X);
    B -- Transmetalation --> C(Ar-Pd(II)-Ar');
    C -- Reductive Elimination --> D(Ar-Ar');
    D -- Releases Product --> A;
    subgraph Legend
        direction LR
        E[Ar-X: 2-Halo-3-methylbenzoic acid deriv.]
        F[Ar'-B(OR)₂: Oxazole boronic ester]
    end

One-Pot and Multicomponent Reactions Towards this compound

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single reaction vessel, thereby minimizing purification steps, solvent waste, and reaction time. While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not extensively documented, analogous transformations for the synthesis of related benzoxazoles and other heterocyclic systems suggest plausible pathways.

A hypothetical one-pot synthesis could be envisioned starting from a suitable precursor such as 2-amino-3-methylbenzoic acid. This approach would involve the in-situ formation of the oxazole ring. For instance, a reaction of 2-amino-3-methylbenzoic acid with a reagent that can provide the two-carbon unit of the oxazole ring, followed by cyclization and dehydration, could potentially be achieved in a single pot. The development of such a process would be a significant step towards a more streamlined and efficient synthesis.

Multicomponent reactions, which involve the combination of three or more reactants in a single operation, are another attractive strategy. A possible MCR for the synthesis of a related oxazole-containing scaffold could involve a 2-halobenzoic acid, an amine, and a source for the oxazole ring atoms. However, the direct application of a known MCR for the synthesis of this compound would require significant adaptation and optimization.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize the environmental impact of chemical processes. The application of these principles to the synthesis of this compound can be considered at various stages of the synthetic route.

Key areas for the incorporation of green chemistry principles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. For instance, the reduction of a nitro group in the synthesis of the 2-amino-3-methylbenzoic acid precursor can be achieved using catalytic hydrogenation with catalysts like Raney nickel, which is more environmentally friendly than stoichiometric reducing agents like iron powder.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are inherently more atom-economical than multi-step syntheses with intermediate purifications.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption.

While specific green synthetic routes for this compound are not yet established, the broader trends in organic synthesis suggest that future developments will likely focus on these areas to create more sustainable manufacturing processes.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

A comparative analysis of potential synthetic routes to this compound is crucial for selecting the most appropriate method for a given application, whether for laboratory-scale research or industrial-scale production. Two plausible synthetic pathways are considered here for comparison:

Route A: From 2-Amino-3-methylbenzoic acid

This route would involve the initial synthesis of 2-amino-3-methylbenzoic acid, followed by the construction of the oxazole ring. The synthesis of the precursor typically starts from m-toluic acid, proceeds through nitration to 2-nitro-3-methylbenzoic acid, and subsequent reduction to the desired 2-amino-3-methylbenzoic acid. The final step would be the formation of the oxazole ring.

Route B: From 2-Formyl-3-methylbenzoic acid

This alternative pathway would utilize 2-formyl-3-methylbenzoic acid as the key intermediate. A potential method for the synthesis of this precursor involves the hydrolysis of dichloromethylbenzoyl chloride or pentachloroxylene. The oxazole ring could then be constructed using a method such as the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

FeatureRoute A (from 2-Amino-3-methylbenzoic acid)Route B (from 2-Formyl-3-methylbenzoic acid)
Starting Material Availability m-Toluic acid is readily available and relatively inexpensive.Precursors like dichloromethylbenzoyl chloride are more specialized and may be less accessible.
Number of Steps Typically a multi-step process (nitration, reduction, oxazole formation).Also a multi-step process (synthesis of formyl derivative, oxazole formation).
Potential Yields Yields for nitration and reduction steps are generally good. The efficiency of the final oxazole ring formation is a key variable.Yields for the synthesis of the formyl precursor can be high, and the van Leusen reaction is often efficient.
Scalability The nitration and catalytic hydrogenation steps are generally scalable. The final cyclization may require optimization for large-scale production.The synthesis of the formyl precursor from chlorinated starting materials may present challenges for scalability due to harsh reagents and potential byproducts.
Green Chemistry Aspects Catalytic hydrogenation for the reduction step is a green aspect. Nitration often uses strong acids.The synthesis of the formyl precursor may involve hazardous reagents. The van Leusen reaction itself is generally efficient.

Chemical Reactivity and Derivatization of 3 Methyl 2 Oxazol 2 Yl Benzoic Acid

Reactivity at the Carboxylic Acid Functionality of 3-Methyl-2-(oxazol-2-yl)benzoic acid

The carboxylic acid group (-COOH) is a versatile functional group that serves as a primary site for derivatization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sp²-hybridized carbon of the benzene (B151609) ring. libretexts.org The presence of the oxazole (B20620) substituent further modulates this reactivity.

The carboxylic acid moiety of this compound can readily undergo esterification and amidation, two fundamental transformations in organic synthesis. These reactions involve the nucleophilic acyl substitution of the carboxyl group.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst, to form an ester. lookchemmall.commdpi.comresearchgate.net The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. google.com For instance, the esterification of benzoic acid derivatives can be efficiently carried out with various alcohols, from simple methanol (B129727) to more complex structures like 2-ethylhexanol. mdpi.comgoogle.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This process often requires the activation of the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent. lookchemmall.com Modern methods allow for direct C-H amidation of benzoic acids under mild, iridium-catalyzed conditions, which could potentially be applied to introduce amino groups at the ortho-position before a subsequent decarboxylation step. ibs.re.krnih.govnih.gov The choice of coupling agent and reaction conditions can allow for selective amidation, even in the presence of other functional groups. lookchemmall.com

Table 1: General Conditions for Esterification and Amidation of Benzoic Acids
TransformationTypical ReagentsCatalyst/ActivatorGeneral Conditions
EsterificationAlcohol (e.g., Methanol, Ethanol, 2-Ethylhexanol)H₂SO₄, p-Toluene sulfonic acid, Solid acids (e.g., Zr/Ti oxides)Heating, often with removal of water
AmidationPrimary or Secondary AmineThionyl chloride (to form acyl chloride), Coupling agents (e.g., DCC, CDI), Iridium catalystsMild to moderate temperatures, often in a suitable solvent like THF or ethyl acetate

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as the carboxyl group is relatively resistant to reduction. Milder conditions or alternative reagents may be used to reduce derivatives like esters or acyl chlorides to aldehydes. youtube.com The choice of reducing agent is crucial to avoid unintended reactions with the oxazole ring or other functional groups.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a significant transformation. The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or specific catalytic systems. nih.gov However, recent advances have enabled milder, visible light-mediated decarboxylation of aryl carboxylic acids using photoredox catalysis to generate aryl radicals. nih.gov These radicals can then be used in subsequent functionalization reactions. Another approach involves oxidative decarboxylation, which can be induced by peroxyl radicals. nih.gov Tandem processes combining amidation with subsequent protodecarboxylation have also been developed, offering a pathway to meta- or para-substituted anilines from benzoic acids. ibs.re.krnih.gov

Reactivity of the Oxazole Heterocycle in this compound

The oxazole ring is an aromatic heterocycle that is relatively electron-deficient. Its reactivity is characterized by a susceptibility to nucleophilic attack at the C2 position and electrophilic attack at the C5 position. tandfonline.comwikipedia.org

Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen and oxygen atoms. chempedia.info However, substitution can occur, preferentially at the electron-rich C5 position. tandfonline.com The presence of activating, electron-donating groups on the ring would facilitate such reactions. For this compound, the phenyl group at the C2 position influences the electron distribution, but electrophilic substitution on the oxazole ring itself would likely require forcing conditions. Common electrophilic aromatic substitution reactions include halogenation (e.g., bromination with NBS), nitration, and sulfonation. mdpi.comwikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution: The C2 position of the oxazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. tandfonline.comwikipedia.org This is particularly true if a good leaving group is present at this position. In the parent compound, the C2 carbon is part of a C-C bond with the phenyl ring, making direct nucleophilic substitution at this position unlikely without prior functionalization. However, if the oxazole ring were modified to include a halogen at the C2 position, it could be readily displaced by various nucleophiles. tandfonline.com

Table 2: Positional Reactivity of the Oxazole Ring
PositionReaction TypeReactivity Notes
C2Nucleophilic SubstitutionMost electron-deficient carbon; favored site for nucleophilic attack, especially with a leaving group present. wikipedia.org
C4Electrophilic SubstitutionLess reactive than C5.
C5Electrophilic SubstitutionMost electron-rich carbon; preferred site for electrophilic attack. tandfonline.com

Oxazole rings can undergo cleavage under certain conditions. For example, reduction with agents like nickel and aluminum alloy can lead to ring opening. tandfonline.com Deprotonation at the C2 position with a strong base can also lead to a ring-opened isonitrile intermediate. wikipedia.org Furthermore, oxazoles can participate as dienes in Diels-Alder reactions, which can lead to the formation of pyridine (B92270) derivatives after a subsequent ring-opening and rearrangement of the initial adduct. tandfonline.com Some substituted oxazoles can also be converted to other heterocycles like imidazoles through nucleophilic addition followed by ring cleavage and recyclization. mdpi.com

Transformations Involving the Methyl Group on the Benzoic Acid Moiety

The methyl group attached to the benzoic acid ring is also a site for chemical modification, primarily through oxidation or deprotonation at the benzylic position.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating. libretexts.orgkhanacademy.orgsavemyexams.comchemguide.co.uk This reaction transforms the methylbenzene moiety into a phthalic acid derivative. Milder and more selective oxidation methods using molecular oxygen and various catalysts have also been developed. organic-chemistry.org This transformation would fundamentally alter the structure of the parent molecule, converting it to 2-(oxazol-2-yl)isophthalic acid.

Deprotonation/Lithiation: The hydrogen atoms of the methyl group are weakly acidic and can be removed by a strong base, such as butyllithium (B86547) (BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). rsc.orgsemanticscholar.orgresearchgate.netresearchgate.net This deprotonation generates a benzylic carbanion. This nucleophilic species can then react with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce new functional groups at the benzylic position, effectively elongating the carbon chain or adding new functionalities. The directing effect of the adjacent carboxylic acid group can influence the ease of this deprotonation. rsc.orgresearchgate.net

Directed Functionalization of the Benzoic Acid Core (e.g., C-H Activation)

The functionalization of the benzoic acid core of this compound, particularly through directed C-H activation, represents a powerful strategy for the synthesis of novel derivatives. The carboxylic acid group and the oxazole ring can act as directing groups, facilitating the selective introduction of substituents at specific positions on the benzene ring.

While specific studies on the C-H activation of this compound are not extensively documented in publicly available literature, general principles of directed C-H functionalization of benzoic acids can be applied. Transition metal catalysts, such as those based on palladium, rhodium, and iridium, are commonly employed for such transformations. The carboxylate group can coordinate to the metal center, directing the activation of the ortho C-H bonds.

Table 1: Potential Directed C-H Functionalization Reactions on the Benzoic Acid Core

Reaction TypeCatalyst System (Example)Potential Product
Ortho-ArylationPd(OAc)₂ / Ligand3-Methyl-2-(oxazol-2-yl)-6-arylbenzoic acid
Ortho-Alkenylation[RhCp*Cl₂]₂ / AgSbF₆3-Methyl-2-(oxazol-2-yl)-6-alkenylbenzoic acid
Ortho-AlkylationPd(OAc)₂ / Oxidant3-Methyl-2-(oxazol-2-yl)-6-alkylbenzoic acid
Ortho-HalogenationPd(OAc)₂ / Halogen Source3-Methyl-2-(oxazol-2-yl)-6-halobenzoic acid

Note: The feasibility and specific conditions for these reactions on this compound would require experimental validation.

The oxazole ring can also influence the regioselectivity of C-H activation. Its coordinating ability could potentially direct functionalization to the C-H bond adjacent to the oxazole substituent, although this would be in competition with the directing effect of the carboxylic acid. The interplay between these two directing groups would be a key factor in determining the outcome of the reaction.

Synthesis of Advanced Chemical Intermediates and Analogues derived from this compound

This compound serves as a valuable scaffold for the synthesis of more complex molecules and advanced chemical intermediates. The carboxylic acid and the oxazole ring are key functional handles for derivatization.

The carboxylic acid moiety can be readily converted into a variety of other functional groups. For instance, esterification or amidation reactions can be performed to generate a library of ester and amide derivatives. These reactions are typically straightforward and can be achieved under standard conditions.

Table 2: Representative Derivatization Reactions of the Carboxylic Acid Group

ReactionReagentsProduct Class
EsterificationAlcohol, Acid catalystEsters
AmidationAmine, Coupling agentAmides
ReductionReducing agent (e.g., LiAlH₄)(3-Methyl-2-(oxazol-2-yl)phenyl)methanol
Curtius RearrangementDPPA, Heat2-Isocyanato-6-methyl-1-(oxazol-2-yl)benzene

Furthermore, the oxazole ring can potentially undergo transformations, although it is generally a stable aromatic heterocycle. Under certain conditions, ring-opening reactions or electrophilic substitution on the oxazole ring could be explored to generate further diversity.

The synthesis of analogues often involves a multi-step approach, starting with the functionalization of either the benzoic acid core or the existing functional groups. For example, a derivative functionalized via C-H activation could then undergo further modification of the newly introduced group, leading to the creation of advanced intermediates with potential applications in medicinal chemistry and materials science. The strategic combination of these derivatization methods allows for the systematic exploration of the chemical space around the this compound core.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 Oxazol 2 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Stereochemical Analysis (e.g., 2D NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. Techniques such as ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal through-bond and through-space correlations, establishing the connectivity of the molecular framework. Solid-state NMR can provide insights into the structure and dynamics of the molecule in its crystalline form.

Despite the importance of this technique, a thorough search of scientific literature and chemical databases did not yield specific high-resolution ¹H NMR, ¹³C NMR, 2D NMR, or solid-state NMR data for 3-Methyl-2-(oxazol-2-yl)benzoic acid. Furthermore, no studies involving isotopic enrichment or detailed stereochemical analysis for this compound have been reported.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal evidence of molecular conformation and insights into intermolecular interactions, such as hydrogen bonding and crystal packing. Studies on structurally similar compounds, such as other substituted benzoic acids, often reveal the formation of hydrogen-bonded dimers in the solid state. nih.govnih.gov

However, no single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in the scientific literature. Therefore, its solid-state structure, molecular conformation, and packing arrangement remain experimentally unconfirmed.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Accurate Mass Determination (e.g., ESI-MS, HRMS)

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, which are used to confirm the molecular formula. Analysis of the fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

A review of available scientific literature indicates that no experimental mass spectrometry data, including low-resolution or high-resolution (HRMS) measurements, have been published for this compound. Consequently, its fragmentation pathways under techniques like ESI-MS have not been characterized.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Detailed Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra display characteristic absorption or scattering bands corresponding to specific functional groups and bond types, making it an essential tool for structural confirmation. For a molecule like this compound, key expected vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, aromatic C-H and C=C stretching, and vibrations associated with the oxazole (B20620) ring. These spectra can also provide information on intermolecular interactions, particularly the hydrogen bonding of the carboxylic acid group. researchgate.net

Despite the utility of this technique, specific experimental FTIR or Raman spectra for this compound are not available in published literature or spectral databases.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Molecular Orbital Insights

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum is characteristic of the molecule's conjugated systems. For this compound, π→π* transitions associated with the benzene (B151609) and oxazole rings would be expected. mdpi.com

A comprehensive search of scientific databases reveals no published experimental UV-Vis absorption or fluorescence spectra for this compound. Therefore, its specific electronic transition energies and photophysical properties have not been experimentally determined.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that interact differently with left- and right-circularly polarized light. These methods are invaluable for determining the absolute configuration and studying the conformational properties of enantiomers.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. Furthermore, a search of the scientific literature did not identify any studies on the synthesis or chiroptical analysis of chiral analogues of this compound.

Computational Chemistry and Theoretical Investigations of 3 Methyl 2 Oxazol 2 Yl Benzoic Acid

Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Electronic Structure and Molecular Geometry

There are currently no published studies detailing the use of ab initio or Density Functional Theory (DFT) methods to determine the electronic structure and molecular geometry of 3-Methyl-2-(oxazol-2-yl)benzoic acid. Such calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Standard theoretical methods, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p), are commonly employed for similar organic molecules to predict bond lengths, bond angles, and dihedral angles. These theoretical parameters would then ideally be compared with experimental data, for instance from X-ray crystallography, to validate the computational model.

Molecular Dynamics Simulations for Conformational Space and Dynamic Properties

No molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations are powerful tools for exploring the conformational space of a molecule over time, providing insights into its flexibility and dynamic behavior. These simulations can reveal stable and transient conformations, which are crucial for understanding the molecule's interactions and reactivity. For related flexible molecules, conformational scans using quantum chemical methods have been used to understand polymorphism. rsc.orguky.edu

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data

There is no available research that presents predicted NMR, IR, or UV-Vis spectra for this compound based on computational methods. Theoretical predictions of these spectra are valuable for interpreting experimental data and for the structural elucidation of new compounds. For instance, DFT calculations can be used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). researchgate.netuobaghdad.edu.iq Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to UV-Vis absorption spectra. researchgate.netscielo.org.za A comparison of such theoretical spectra with experimental measurements would be essential for validation.

Elucidation of Reaction Mechanisms and Transition State Analysis for this compound Transformations

A search of the literature did not yield any studies on the elucidation of reaction mechanisms or transition state analyses for chemical transformations involving this compound. Quantum mechanics, particularly DFT, is a key tool for investigating reaction pathways, identifying transition states, and calculating activation energies. mdpi.com This type of analysis provides fundamental insights into the reactivity of a molecule and the feasibility of its chemical transformations.

Studies on Intermolecular Interactions and Self-Assembly of this compound

There are no specific computational studies on the intermolecular interactions and self-assembly of this compound. For similar carboxylic acids, studies often reveal the formation of hydrogen-bonded dimers. nih.gov Other significant intermolecular forces that could play a role in the solid-state packing and self-assembly of this molecule include π–π stacking interactions between the aromatic rings. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these types of interactions in crystalline solids.

Applications of 3 Methyl 2 Oxazol 2 Yl Benzoic Acid in Contemporary Organic Synthesis and Materials Science

Utilization as a Key Building Block in Multi-Step Organic Synthesis

Benzoic acid and its derivatives are fundamental starting materials in the chemical industry for the synthesis of a wide range of organic compounds. The presence of both a carboxylic acid group and a methyl-substituted aromatic ring allows for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the aromatic ring can undergo electrophilic substitution reactions. The methyl group can also be a site for further functionalization.

The oxazole (B20620) ring system is a common motif in numerous natural products and biologically active synthetic molecules. This heterocyclic unit can participate in various cycloaddition and substitution reactions, making it a valuable component in the construction of more complex molecular architectures. The combination of the benzoic acid and oxazole functionalities in 3-Methyl-2-(oxazol-2-yl)benzoic acid provides a bifunctional platform for synthetic chemists. This allows for sequential or orthogonal chemical modifications at different sites within the molecule, enabling the efficient construction of intricate target structures.

For instance, the carboxylic acid could be used as a handle to attach the molecule to a solid support for solid-phase synthesis, while the oxazole ring could be involved in the key bond-forming reactions to build the core of a target molecule. The strategic positioning of the methyl and oxazole groups on the benzoic acid ring also influences the reactivity and conformational properties of the molecule, which can be exploited in stereoselective synthesis.

Role in Ligand Design for Homogeneous and Heterogeneous Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling chemists to achieve high levels of efficiency, selectivity, and control in chemical reactions. The oxazole moiety is a well-established coordinating group for a variety of transition metals. The nitrogen atom of the oxazole ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form a stable coordination complex.

The structure of this compound makes it a promising candidate for the design of bidentate ligands. The carboxylic acid group, upon deprotonation, can also coordinate to a metal center through its oxygen atoms. The resulting chelate complex, where the metal is bound by both the oxazole nitrogen and the carboxylate oxygen, is expected to be highly stable. The methyl group on the aromatic ring can also influence the steric and electronic properties of the resulting metal complex, which in turn can fine-tune its catalytic activity and selectivity.

Such ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ability to tether these ligands to solid supports through the benzoic acid moiety also opens up possibilities for their use in heterogeneous catalysis, allowing for easy separation and recycling of the catalyst.

Precursor in the Synthesis of Advanced Polymer Architectures

Polymers with specialized architectures and functionalities are in high demand for a variety of applications, from drug delivery to electronics. The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The carboxylic acid group can be readily polymerized through condensation reactions to form polyesters or polyamides.

The oxazole ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material. For example, the oxazole units could enhance the thermal stability or solubility of the polymer. Furthermore, the oxazole ring can be post-polymerization modified to introduce other functional groups, allowing for the creation of functional polymers with tailored properties. The rigid and planar structure of the oxazole ring can also influence the morphology and packing of the polymer chains, leading to materials with interesting optical or electronic properties.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller molecule (the guest) within the cavity of a larger molecule (the host).

The structure of this compound contains several features that make it a potential building block for supramolecular assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable hydrogen-bonded networks. The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

By carefully designing complementary molecules, it may be possible to use this compound to construct intricate host-guest systems. For example, the molecule could be incorporated into a larger macrocyclic host, where the oxazole and methyl groups line the interior of the cavity, creating a specific binding site for a complementary guest molecule. Such systems could have applications in areas such as molecular recognition, sensing, and drug delivery.

Development of Functional Materials for Non-Biological Applications

The unique combination of functional groups in this compound also suggests its potential use in the development of functional materials for a variety of non-biological applications. For instance, the oxazole ring is known to be a component of some organic light-emitting diode (OLED) materials. By incorporating this molecule into polymers or other organic materials, it may be possible to develop new materials with tailored photophysical properties for use in electronic devices.

Furthermore, the ability of the molecule to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable pore sizes, which have shown promise in applications such as gas storage, separation, and catalysis. The benzoic acid and oxazole functionalities of this compound could act as the organic linkers that connect the metal nodes in a MOF structure.

While the full potential of this compound is still being explored, its versatile chemical nature makes it a promising platform for the development of new technologies in organic synthesis, catalysis, and materials science.

Future Research Directions and Challenges in 3 Methyl 2 Oxazol 2 Yl Benzoic Acid Chemistry

Innovations in Efficient, Sustainable, and Scalable Synthetic Methodologies

A primary challenge in the broader application of 3-Methyl-2-(oxazol-2-yl)benzoic acid lies in the development of synthetic routes that are not only high-yielding but also economically viable, environmentally friendly, and scalable for potential industrial production. ijcce.ac.ir Future research will likely focus on several key areas of innovation:

One-Pot and Tandem Reactions: Designing multi-step syntheses into a single, streamlined laboratory operation can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. Research into tandem reactions, where a sequence of transformations occurs in a single pot, could lead to more elegant and efficient syntheses of the core structure.

Green Chemistry Approaches: The principles of green chemistry will be central to future synthetic designs. This includes the use of less hazardous solvents, developing catalyst systems that can be easily recovered and reused, and designing reactions with high atom economy. For instance, moving away from stoichiometric reagents towards catalytic systems, such as using solid acid catalysts for transformations involving the benzoic acid moiety, represents a promising sustainable approach. mdpi.com

Scalability and Flow Chemistry: Translating a successful lab-scale synthesis to a larger, industrial scale presents numerous challenges. nih.gov Future methodologies must be robust and reproducible on a gram or even kilogram scale. The adoption of continuous flow chemistry, as opposed to traditional batch processing, could offer significant advantages in terms of safety, control, and throughput for the synthesis of this compound and its precursors. nih.gov A patent for the synthesis of a key precursor, 3-methyl-2-aminobenzoic acid, already highlights the importance of developing simple, low-cost, and environmentally friendly processes for industrial application. google.com

Synthetic Strategy Objective Potential Advantages
One-Pot SynthesisCombine multiple reaction steps into a single procedure.Reduced waste, time, and cost; increased overall yield.
Catalytic MethodsReplace stoichiometric reagents with recyclable catalysts (e.g., solid acids, metal catalysts).Improved sustainability, lower environmental impact, potential for asymmetric synthesis. mdpi.com
Flow ChemistryTransition from batch processing to continuous manufacturing.Enhanced safety, better process control, improved scalability and consistency. nih.gov
Atom Economy MaximizationDesign reactions where the maximum number of atoms from the reactants are incorporated into the final product.Minimized by-product formation and waste.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

Beyond improving its synthesis, a significant area for future research lies in exploring the untapped reactivity of the this compound scaffold. The unique electronic interplay between the benzoic acid, the methyl group, and the oxazole (B20620) ring suggests a rich and complex chemical reactivity waiting to be uncovered.

Future investigations could focus on:

Cascade Reactions: The development of cascade reactions initiated from the existing functional groups could lead to the rapid assembly of complex molecular architectures. acs.org For example, a reaction involving both the carboxylic acid and the oxazole ring in a sequential manner could build intricate polycyclic systems in a single step.

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on both the benzene (B151609) and oxazole rings is a powerful and modern synthetic strategy. Exploring C-H activation would allow for the late-stage modification of the molecule, providing efficient access to a diverse library of derivatives without the need for de novo synthesis.

Novel Cyclizations: The oxazole ring itself can participate in various cycloaddition reactions. Investigating its behavior in [4+2] or [3+2] cycloadditions with different reaction partners could yield novel heterocyclic systems with unique properties. mdpi.com

Derivatization of the Carboxylic Acid: While the conversion of the carboxylic acid to esters and amides is a standard transformation, exploring more novel derivatizations could be fruitful. acs.orgacs.org For instance, using the acid as a directing group for ortho-functionalization or converting it into other functional groups like isocyanates or acyl radicals could unlock new synthetic pathways.

Integration into Advanced Material Science for Novel Non-Biological Functional Properties

While much of the focus on similar heterocyclic compounds has been in pharmacology, the structural and electronic properties of this compound make it a compelling candidate for applications in materials science. Future research should aim to integrate this molecule into functional materials to explore its non-biological properties.

Potential areas of application include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the construction of MOFs. By coordinating with metal ions, this compound could serve as a bespoke organic building block to create porous materials with tailored properties for gas storage, separation, or catalysis.

Organic Electronics: The conjugated system formed by the phenyl and oxazole rings suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent sensors. The electronic properties could be fine-tuned by modifying substituents on the aromatic rings.

Functional Polymers: The molecule can be incorporated into polymer chains, either as a pendant group or as part of the main backbone. This could impart specific properties to the resulting polymer, such as thermal stability, specific optical properties, or the ability to coordinate metal ions for catalytic applications.

Deepening Theoretical Understanding through Advanced Computational Models and Machine Learning

To guide and accelerate experimental research, a deeper theoretical understanding of this compound is essential. Advanced computational modeling and machine learning offer powerful tools to predict properties and rationalize experimental outcomes.

Future theoretical studies should focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, predict its reactivity (e.g., sites for electrophilic or nucleophilic attack), and simulate its spectroscopic properties (NMR, IR, UV-Vis). This can aid in reaction planning and the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the molecule's conformational dynamics and its interactions with other molecules, such as solvents or biological targets. In the context of materials science, MD can simulate how the molecule packs in a crystal or integrates into a polymer matrix.

Machine Learning (ML): As more data on derivatives of this compound becomes available, ML models can be trained to predict properties such as solubility, reactivity, or electronic characteristics. This would enable high-throughput virtual screening of potential new derivatives for specific applications, significantly reducing the time and cost of experimental discovery. The use of computational programs to calculate properties like heat of formation and binding energy has already been demonstrated for similar complex heterocyclic systems. researchgate.net

Computational Tool Application in Future Research Expected Outcome
Density Functional Theory (DFT)Predict electronic structure, reaction pathways, and spectroscopic data.Rational design of new reactions and derivatives; accurate interpretation of experimental results.
Molecular Dynamics (MD)Simulate molecular motion and intermolecular interactions.Understanding of conformational preferences, solvation effects, and behavior within materials.
Machine Learning (ML)Develop predictive models from existing data.High-throughput screening of virtual compound libraries for desired properties; acceleration of discovery cycles.

Addressing Challenges in Stereoselective Synthesis (if applicable)

The parent compound, this compound, is achiral and therefore does not have stereoisomers. As a result, challenges in stereoselective synthesis are not applicable to the synthesis of the molecule itself.

However, this area would become highly relevant if future research focuses on synthesizing derivatives that do possess stereocenters. For example, if the methyl group were to be functionalized (e.g., hydroxylation followed by oxidation to a ketone and subsequent reduction) or if a chiral substituent were introduced elsewhere on the molecule, the creation and control of stereochemistry would become a critical challenge. In such cases, future research would need to address:

Asymmetric Catalysis: The development of chiral catalysts to control the formation of a specific enantiomer or diastereomer.

Chiral Auxiliaries: The use of removable chiral groups to direct the stereochemical outcome of a reaction.

Substrate Control: Designing syntheses where the existing stereochemistry of a chiral starting material dictates the stereochemistry of newly formed centers.

Thus, while not a current issue, the challenge of stereoselectivity remains a potential hurdle for the future development of more complex, chiral analogues of this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-2-(oxazol-2-yl)benzoic acid, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoic acid precursors and oxazole derivatives. For example:

  • Step 1: Start with 2-hydroxy-3-methylbenzoic acid and introduce the oxazole moiety via cyclization using reagents like ammonium acetate or thiourea under reflux conditions .
  • Step 2: Optimize reaction parameters (temperature, solvent polarity, catalyst) to enhance yield. Polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C are often effective for heterocyclic coupling .
  • Step 3: Purify via recrystallization or column chromatography, monitoring purity using TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • FT-IR: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹, oxazole C=N at ~1600 cm⁻¹) .
  • NMR: ¹H/¹³C NMR resolves substituent positions (e.g., methyl group at δ ~2.4 ppm, aromatic protons in the 7.0–8.5 ppm range) .
  • PXRD: Confirms crystallinity and phase purity by matching experimental patterns with simulated single-crystal data .
  • LC-MS: Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₁H₉NO₃) and detects impurities ≥95% purity .

Q. How can researchers distinguish between positional isomers in benzoic acid derivatives containing heterocyclic substituents?

Methodological Answer:

  • HPLC-MS: Use reverse-phase columns (C18) with gradient elution to separate isomers based on polarity differences .
  • NOESY NMR: Detect spatial proximity between the methyl group and oxazole protons to confirm substitution patterns .
  • Single-crystal XRD: Resolve atomic positions unambiguously (e.g., distinguishing 2- vs. 4-oxazolyl isomers) .

Advanced Research Questions

Q. What experimental and computational approaches are required to investigate polymorphism in this compound derivatives?

Methodological Answer: Polymorphism is studied via:

  • High-throughput screening: Use solvent/antisolvent vapor diffusion to generate multiple crystalline forms .
  • Thermal analysis (DSC/TGA): Identify phase transitions and solvent loss in solvates (e.g., melting points vary by 5–10°C between polymorphs) .
  • DFT calculations: Perform conformational scans to assess energy barriers between polymorphic forms (e.g., torsional angles of the oxazole ring influence packing) .

Key Findings from :

PolymorphCharacterization MethodStability RankingDominant Interactions
5-ISingle-crystal XRDMost stableC–H···O, π-π stacking
5-IIPXRDMetastableN–H···O, van der Waals
5-STGASolvateH-bonding with solvent

Q. How do substitution patterns on the benzoic acid ring influence conformational flexibility and supramolecular packing?

Methodological Answer:

  • Steric effects: Methyl groups at the 3-position restrict rotation of the oxazole ring, favoring planar conformations that enhance π-π interactions .
  • Electron-withdrawing groups: Increase acidity of the carboxylic acid, promoting stronger H-bonding networks (e.g., dimerization in crystal lattices) .
  • Hirshfeld surface analysis: Quantifies interaction contributions (e.g., 40% H-bonding, 30% π-π in stable polymorphs) .

Q. What role do non-covalent interactions play in stabilizing specific crystalline forms of this compound?

Methodological Answer:

  • Hydrogen bonding: Carboxylic acid dimers form robust 2D sheets (O–H···O distances ~1.8 Å) .
  • π-π stacking: Offset stacking between oxazole and benzene rings (centroid distances ~3.5 Å) enhances thermal stability .
  • Halogen bonds: If halogen substituents are present, they contribute to directional packing (not observed in the methyl/oxazole system) .

Q. How can LC-MS platforms be utilized to study metabolic pathways or degradation products of this compound in biological systems?

Methodological Answer:

  • In vitro incubation: Treat the compound with liver microsomes or S9 fractions to simulate metabolism .
  • Fragmentation patterns: Use high-resolution MS/MS to identify hydroxylated or demethylated products (e.g., m/z shifts of +16 or −14 Da) .
  • Quantitation: Employ isotope-labeled internal standards (e.g., ¹³C-benzoic acid) for precise measurement of degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.